Caerin 4.1

antimicrobial peptide narrow-spectrum E. coli

Caerin 4.1 is a 23-residue, C‑terminally amidated antimicrobial peptide (AMP) isolated from the skin of the Australian green tree frog *Litoria caerulea*. It adopts an amphipathic α‑helical conformation and belongs to the caerin subfamily of frog skin active peptides.

Molecular Formula
Molecular Weight
Cat. No. B1577625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaerin 4.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caerin 4.1 – A Narrow-Spectrum Amphibian Antimicrobial Peptide for Selective Research and Procurement Applications


Caerin 4.1 is a 23-residue, C‑terminally amidated antimicrobial peptide (AMP) isolated from the skin of the Australian green tree frog *Litoria caerulea* [1]. It adopts an amphipathic α‑helical conformation and belongs to the caerin subfamily of frog skin active peptides [1][2]. Unlike the broad‑spectrum caerin 1.1, caerin 4.1 exhibits a narrow spectrum of antibacterial activity with selectivity against Gram‑negative pathogens [1]. The peptide has also been shown to inhibit HIV infection at concentrations that do not affect T‑cell viability [2].

Why Caerin 4.1 Cannot Be Replaced by Other Caerin Family Peptides in Targeted Research and Procurement


Caerin family peptides share a common evolutionary origin but display divergent antimicrobial specificity due to differences in primary sequence and central‑hinge flexibility [1][2]. Caerin 4.1 possesses a uniquely rigid central region (Gly‑11 and Gly‑16) that restricts its spectrum to specific Gram‑negative bacteria, whereas caerin 1.1 contains proline residues that confer broad‑spectrum membrane‑disrupting activity [1]. Truncation studies further confirm that the N‑terminal GLWQKI motif is essential for caerin 4.1 activity; its removal abolishes all antimicrobial effect [2]. These structural and mechanistic differences mean that substituting caerin 4.1 with caerin 1.1, maculatin 1.1, or truncated analogs will yield qualitatively and quantitatively different experimental outcomes.

Caerin 4.1 Quantitative Differentiation Evidence Against Closest Analogs


Selective Gram‑Negative Activity vs. Broad‑Spectrum Caerin 1.1

Caerin 4.1 demonstrates a narrow spectrum of antibacterial activity with measurable potency against Escherichia coli (MIC = 25 µg/mL), whereas caerin 1.1 is reported as inactive against the same species (MIC >100 µg/mL) [1][2]. Both peptides show comparable activity against Micrococcus luteus (MIC ≈ 12 µg/mL for caerin 4.1 vs. 12.5 µg/mL for caerin 1.1), underscoring that the differentiation is organism‑specific [1][2].

antimicrobial peptide narrow-spectrum E. coli

Absence of Membrane Disruption in Gram‑Positive Bacteria vs. Caerin 1.1 and Maculatin 1.1

In live‑cell 31P NMR experiments, caerin 4.1 did not perturb the membrane phospholipid spectra of Bacillus cereus or Staphylococcus epidermidis, whereas both caerin 1.1 and maculatin 1.1 caused a significant increase in the isotropic 31P signal indicative of membrane disruption [1]. This demonstrates a mechanistically distinct interaction with Gram‑positive bacterial membranes.

membrane disruption 31P NMR mechanism of action

Reduced Central Hinge Flexibility Compared to Caerin 1.1

NMR solution structure analysis reveals that caerin 4.1 exhibits significantly less conformational disorder in its central hinge region than caerin 1.1. The enhanced rigidity arises from glycine residues at positions 11 and 16, in contrast to the proline residues in caerin 1.1 that induce greater flexibility [1]. The authors directly link this reduced flexibility to caerin 4.1's narrow antimicrobial spectrum.

NMR structure peptide flexibility structure‑activity relationship

Essential N‑Terminal GLWQKI Motif Dictates Antimicrobial Activity

A truncated derivative of caerin 4.1 lacking the N‑terminal GLWQKI sequence, designated Car7‑23, completely lost all antimicrobial activity. In contrast, the 12‑residue reverse mirror‑repeat peptide rCar12 retaining the GLWQKI motif displayed MIC values of 3.9–62.5 µg/mL against tested strains [1]. This proves that the N‑terminal hexapeptide is indispensable for the antimicrobial function of caerin 4.1.

truncated peptide GLWQKI motif structure‑activity relationship

HIV Inhibition at Concentrations Below T‑Cell Cytotoxicity Threshold

Caerin 4.1 inhibits HIV‑R5 infection of primary CD4⁺ T cells at 20 µM without reducing cell viability, whereas the more potent caerin 1.9 (active at 5 µM) exhibits a narrower safety margin at higher concentrations [1]. The mechanism involves rapid peptide‑virus interaction that prevents viral fusion, with no detectable hemolytic activity reported in available databases [2].

HIV inhibition antiviral peptide therapeutic window

Caerin 4.1 – Evidence‑Based Research and Industrial Application Scenarios


Selective Gram‑Negative Antibacterial Research Requiring E. coli Activity Without Gram‑Positive Spectrum

Caerin 4.1 provides an MIC of 25 µg/mL against E. coli while being inactive against many Gram‑positive organisms such as S. epidermidis, making it a valuable tool for experiments that require selective Gram‑negative targeting without collateral disruption of Gram‑positive microbiota [1][2].

Mechanistic Studies of Non‑Membrane‑Lytic Antimicrobial Action

Unlike caerin 1.1 and maculatin 1.1, caerin 4.1 does not disrupt the phospholipid bilayer of Gram‑positive bacteria as shown by 31P NMR, positioning it as a model peptide for investigating alternative, non‑lytic antimicrobial mechanisms [1].

Structure‑Activity Relationship (SAR) Studies of the Caerin Family

The uniquely rigid central hinge (Gly‑11, Gly‑16) of caerin 4.1, which directly correlates with its narrow spectrum, makes it an essential comparator for SAR studies aimed at understanding how hinge flexibility governs antimicrobial breadth [1]. Additionally, the demonstrated essentiality of the GLWQKI motif provides a defined functional module for mutagenesis or truncation libraries [2].

Topical HIV Microbicide Development with Favorable Safety Profile

Caerin 4.1 inhibits HIV infection at 20 µM without detectable T‑cell toxicity, offering a wider safety window than more potent caerin variants. This profile supports its use as a lead scaffold or control peptide in topical microbicide formulation studies [1].

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